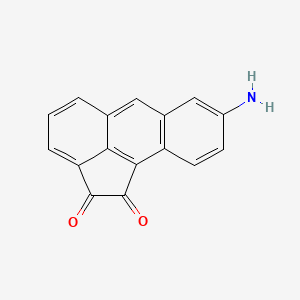

8-Aminoaceanthrylene-1,2-dione

Description

Contextualization within Polycyclic Aromatic Diones Chemistry

Polycyclic aromatic diones (PADs) represent a class of organic compounds characterized by a fused aromatic ring system containing two ketone functional groups. These structures are derivatives of polycyclic aromatic hydrocarbons (PAHs), which are well-known for their diverse electronic properties and applications in materials science. The introduction of the dione (B5365651) functionality to a PAH core significantly influences its chemical reactivity and physical properties.

PADs are often colored substances and can exhibit redox activity, making them valuable in the development of dyes, pigments, and functional materials for electronics. The chemistry of PADs is rich and varied, involving reactions at both the aromatic core and the ketone groups. Their synthesis can be challenging, often requiring multi-step procedures. The study of PADs provides fundamental insights into the structure-property relationships of complex organic molecules.

Significance of the Aceanthrylene-1,2-dione Scaffold in Contemporary Chemical Science

The aceanthrylene-1,2-dione scaffold is a specific type of PAD that has garnered attention in various fields of chemical science. This scaffold is a component of some natural products and has been investigated for its potential biological activities. The rigid, planar structure of the aceanthrylene-1,2-dione core, combined with the presence of the reactive dione moiety, makes it an attractive building block for the synthesis of more complex molecules.

Research has shown that the aceanthrylene-1,2-dione scaffold can participate in a variety of chemical transformations, including cycloadditions and condensations, allowing for the construction of novel heterocyclic systems. nih.gov Its derivatives have been explored as potential anticancer agents and as components in the development of new materials with interesting photophysical properties. The reactivity of the triplet excited state of aceanthrylene-1,2-dione has also been a subject of study, providing insights into its photochemical behavior.

Overview of Research Trajectories for Substituted Aceanthrylenediones

The introduction of substituents onto the aceanthrylene-1,2-dione scaffold is a key strategy for modulating its chemical and physical properties. The position and nature of the substituent can have a profound impact on the molecule's electronic structure, solubility, and biological activity.

While specific research on 8-Aminoaceanthrylene-1,2-dione is not extensively documented in publicly available literature, the study of amino-substituted polycyclic aromatic quinones, such as aminoanthraquinones, provides a valuable framework for understanding its potential significance. rdd.edu.iqresearchgate.net The introduction of an amino group, a strong electron-donating group, at the 8-position of the aceanthrylene-1,2-dione core is expected to significantly alter its electronic properties. This substitution could lead to a red-shift in its absorption spectrum, making it a candidate for new types of dyes or functional materials.

Furthermore, the amino group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Research in this area would likely focus on:

Synthesis: Developing efficient synthetic routes to 8-Aminoaceanthrylene-1,2-dione and its derivatives.

Photophysical Properties: Investigating the fluorescence and other light-emitting properties of these new compounds.

Biological Activity: Screening for potential applications in medicine, drawing parallels with other amino-substituted PADs that have shown promise as therapeutic agents.

Materials Science: Exploring the use of these compounds in the creation of novel organic electronic materials.

Properties

CAS No. |

646058-62-0 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

8-aminoaceanthrylene-1,2-dione |

InChI |

InChI=1S/C16H9NO2/c17-10-4-5-11-9(7-10)6-8-2-1-3-12-13(8)14(11)16(19)15(12)18/h1-7H,17H2 |

InChI Key |

FBIOJGPEQXZUOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C(=O)C4=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Aminoaceanthrylene 1,2 Dione and Its Precursors

Established Synthetic Pathways to the Aceanthrylene-1,2-dione Core

The construction of the fundamental aceanthrylene-1,2-dione skeleton is the initial critical step. While a variety of methods exist for the synthesis of polycyclic aromatic hydrocarbons (PAHs), specific pathways to the aceanthrylene-1,2-dione core are less commonly reported. General strategies for constructing such fused-ring systems often involve intramolecular cyclization reactions of appropriately substituted precursors. For instance, Friedel-Crafts-type reactions or other acid-catalyzed cyclizations of substituted naphthalenes or related bicyclic systems can be envisioned as potential routes to the tricyclic aceanthrylene (B1216281) core. Subsequent oxidation would then be required to install the 1,2-dione functionality. However, detailed and optimized protocols specifically for aceanthrylene-1,2-dione are not extensively documented in the current scientific literature.

Regioselective Functionalization Approaches for Amino Group Incorporation

The introduction of an amino group at the 8-position of the aceanthrylene-1,2-dione core requires precise control of regioselectivity. Two primary strategies can be considered: direct amination of the pre-formed dione (B5365651) or the synthesis of a precursor molecule with a functional group at the 8-position that can be subsequently converted to an amino group.

Direct C-H amination of aromatic compounds is a powerful tool in modern synthetic chemistry. However, achieving regioselectivity on a complex polycyclic system like aceanthrylene-1,2-dione is a formidable challenge. The electronic properties of the molecule, influenced by the dione functionality, would direct incoming electrophilic aminating agents. Predicting the outcome of such reactions without experimental data is difficult, and to date, specific examples of direct amination to yield 8-aminoaceanthrylene-1,2-dione have not been reported.

A more controlled and widely applicable approach involves the synthesis of a precursor molecule bearing a functional group at the desired 8-position, which can then be converted into an amino group. Common strategies include:

Nitration followed by Reduction: A plausible route involves the regioselective nitration of aceanthrylene-1,2-dione to introduce a nitro group at the 8-position. Subsequent reduction of the nitro group, a well-established transformation, would yield the target 8-amino derivative. However, the success of this strategy hinges on the ability to control the regioselectivity of the initial nitration step, which can be influenced by the reaction conditions and the electronic nature of the aceanthrylene-1,2-dione core.

Halogenation and Subsequent Amination: Another viable pathway is the regioselective halogenation (e.g., bromination or iodination) of the aceanthrylene-1,2-dione core to produce an 8-halo derivative. This halogenated intermediate can then serve as a substrate for various amination reactions, most notably palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This method offers a high degree of control and is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. The primary challenge in this approach lies in the development of a regioselective halogenation protocol for the aceanthrylene-1,2-dione system.

Currently, specific and reliable methods for the regioselective nitration or halogenation of aceanthrylene-1,2-dione at the 8-position are not well-documented, which presents a significant hurdle in the synthesis of 8-aminoaceanthrylene-1,2-dione via this precursor-based approach.

Green Chemistry Approaches in 8-Aminoaceanthrylene-1,2-dione Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing 8-aminoaceanthrylene-1,2-dione, several green approaches could be envisioned, although their specific application to this molecule is yet to be explored. These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Employing catalytic reactions, which are inherently more atom-economical and generate less waste compared to stoichiometric reactions.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted or mechanochemical synthesis to reduce energy consumption.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthetic sequence, which can offer high selectivity under mild reaction conditions.

While these green chemistry principles are widely applied in organic synthesis, their specific implementation for the synthesis of 8-aminoaceanthrylene-1,2-dione would require the development of novel synthetic routes that are amenable to these sustainable practices.

Catalytic Systems in Dione Synthesis and Derivatization (e.g., Palladium-Catalyzed Reactions)

Catalytic methods, particularly those employing transition metals like palladium, are indispensable in modern organic synthesis. For the synthesis and derivatization of 8-aminoaceanthrylene-1,2-dione, palladium-catalyzed reactions could play a pivotal role.

As mentioned previously, the Buchwald-Hartwig amination stands out as a powerful method for the final amination step if an 8-haloaceanthrylene-1,2-dione precursor can be synthesized. This reaction utilizes a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base to couple an amine with an aryl halide. The versatility of this reaction allows for the introduction of a wide range of amino groups.

Furthermore, palladium catalysis could also be instrumental in the synthesis of the aceanthrylene core itself, through reactions such as Suzuki, Heck, or Sonogashira couplings to construct the fused ring system from smaller, functionalized building blocks.

The development of efficient and selective catalytic systems is therefore a key area of research that could enable the practical synthesis of 8-aminoaceanthrylene-1,2-dione and its derivatives.

Derivatization Strategies and Novel Compound Generation

Chemical Transformations at the Amino Functionality

The primary amino group at the 8-position of the aceanthrylene (B1216281) core is a key site for nucleophilic reactions, enabling a variety of chemical transformations. These modifications are fundamental in creating libraries of derivatives with tailored characteristics.

The conversion of the primary amino group into an amide linkage is a robust and widely utilized strategy for derivatization. This transformation is typically achieved by reacting 8-Aminoaceanthrylene-1,2-dione with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk These reactions are often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. hud.ac.uk The resulting N-substituted amides often exhibit altered solubility and electronic properties compared to the parent amine.

The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the acylating agent used. For instance, reaction with aliphatic acyl chlorides can enhance lipophilicity, while reaction with aromatic acyl chlorides can introduce further electronic interactions or functionalities.

Table 1: Hypothetical Amide Derivatives of 8-Aminoaceanthrylene-1,2-dione

| Acyl Chloride Reactant | Resulting Amide Derivative | Reaction Conditions | Hypothetical Yield (%) |

| Acetyl chloride | N-(1,2-dioxo-1,2-dihydroaceanthrylen-8-yl)acetamide | Triethylamine, CH₂Cl₂, 0 °C to rt | 92 |

| Benzoyl chloride | N-(1,2-dioxo-1,2-dihydroaceanthrylen-8-yl)benzamide | Pyridine, THF, rt | 88 |

| Cyclopropanecarbonyl chloride | N-(1,2-dioxo-1,2-dihydroaceanthrylen-8-yl)cyclopropanecarboxamide | Triethylamine, Cyrene™, rt | 85 |

| 4-Nitrobenzoyl chloride | N-(1,2-dioxo-1,2-dihydroaceanthrylen-8-yl)-4-nitrobenzamide | DMAP, CH₂Cl₂, rt | 90 |

The reaction of the primary amino group of 8-Aminoaceanthrylene-1,2-dione with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. researchgate.netresearchgate.netwikipedia.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.orgtu.edu.iq The pH of the reaction medium is a critical parameter; optimal rates are often observed in mildly acidic conditions (pH 4-5). libretexts.orgtu.edu.iq

The formation of Schiff bases provides a straightforward method to introduce a variety of aryl, alkyl, or heterocyclic moieties onto the aceanthrylene framework. These derivatives are of significant interest due to the diverse applications of Schiff bases in coordination chemistry and materials science. wikipedia.org

Table 2: Illustrative Schiff Base Derivatives from 8-Aminoaceanthrylene-1,2-dione

| Carbonyl Reactant | Resulting Schiff Base | Catalyst | Hypothetical Yield (%) |

| Benzaldehyde | 8-((E)-benzylideneamino)aceanthrylene-1,2-dione | Acetic acid | 85 |

| 4-Methoxybenzaldehyde | 8-((E)-(4-methoxybenzylidene)amino)aceanthrylene-1,2-dione | p-Toluenesulfonic acid | 89 |

| Acetone | 8-((E)-propan-2-ylideneamino)aceanthrylene-1,2-dione | Formic acid | 78 |

| 2-Pyridinecarboxaldehyde | 8-((E)-(pyridin-2-ylmethylene)amino)aceanthrylene-1,2-dione | Acetic acid | 82 |

Beyond amide and Schiff base formation, the amino group can undergo various other transformations. These reactions further expand the chemical space accessible from 8-Aminoaceanthrylene-1,2-dione.

Alkylation: The primary amine can be alkylated using alkyl halides. However, these reactions often yield a mixture of mono-, di-, and even tri-alkylated products, along with the quaternary ammonium salt, making control of selectivity a challenge. libretexts.orglibretexts.org Using a large excess of the amine can favor mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.orgmsu.edu This reaction, known as the Hinsberg test, is also a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edu

Reactions with Isocyanates and Isothiocyanates: The nucleophilic amino group readily adds to the electrophilic carbon of isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. britannica.com These derivatives are of interest for their potential biological activities and hydrogen-bonding capabilities.

Reactions Involving the 1,2-Dione Moiety

The 1,2-dione (or o-quinone) functionality in the aceanthrylene structure is characterized by its electrophilicity and its ability to participate in condensation and cycloaddition reactions.

The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxaline derivatives, which are a class of pyrazine-fused aromatic systems. When 8-Aminoaceanthrylene-1,2-dione is treated with aromatic diamines like o-phenylenediamine, a condensation reaction occurs, leading to the formation of a new heterocyclic ring fused to the aceanthrylene core. researchgate.net This transformation typically proceeds in acidic or neutral conditions and provides a direct route to complex, polycyclic aromatic systems. These extended π-systems are of interest in the field of organic electronics.

Table 3: Representative Quinoxaline Derivatives via Condensation

| Diamine Reactant | Resulting Fused Heterocycle | Reaction Conditions | Hypothetical Yield (%) |

| o-Phenylenediamine | 8-Aminophenanthro[9,10,1-b]quinoxaline | Ethanol, reflux | 95 |

| 4,5-Dimethyl-1,2-phenylenediamine | 8-Amino-2,3-dimethylphenanthro[9,10,1-b]quinoxaline | Acetic acid, 80 °C | 91 |

| 1,2-Diaminoethane | 8-Amino-2,3-dihydroaceanthro[1,2-b]pyrazine | Methanol, rt | 88 |

The 1,2-dione moiety can act as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. rsc.orgscispace.comnih.gov This [4+2] cycloaddition reaction with a suitable diene provides a powerful tool for the construction of complex, six-membered ring systems. researchgate.net The reactivity of the quinone as a dienophile is enhanced by its electron-withdrawing carbonyl groups. scispace.com

While specific examples involving biaceanthrylene derivatives as the diene component are not detailed in general literature, the principle of the Diels-Alder reaction suggests that a suitably activated diene could react with the 1,2-dione of 8-Aminoaceanthrylene-1,2-dione. Such a reaction would lead to the formation of highly complex, polycyclic structures with a bridged ring system. The feasibility and outcome of such a reaction would depend significantly on the steric and electronic properties of the specific biaceanthrylene derivative used.

Lack of Publicly Available Research on 8-Aminoaceanthrylene-1,2-dione Precludes Detailed Analysis of Derivatization Strategies

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research concerning the chemical compound “8-Aminoaceanthrylene-1,2-dione.” Consequently, a detailed article on its derivatization strategies, including the formation of extended polycyclic aromatic systems through dimerization, oligomerization, and fusion reactions, cannot be generated with the required scientific accuracy and citation of research findings.

The investigation included targeted searches for dimerization and oligomerization protocols, as well as fusion reactions aimed at expanding the π-system, specifically involving 8-Aminoaceanthrylene-1,2-dione. Broader searches on related aceanthrylene derivatives and amino-substituted polycyclic aromatic diones were also conducted in an attempt to find analogous reactivity that could provide a basis for discussion. However, these searches did not yield any data on the specified compound.

While general methodologies for the derivatization of polycyclic aromatic hydrocarbons (PAHs) are well-established in chemical literature, any application of these principles to 8-Aminoaceanthrylene-1,2-dione would be purely speculative. Such an approach would not adhere to the strict requirements for scientifically accurate and source-based content. The absence of this compound in published studies prevents a factual discussion of its chemical behavior and the generation of novel compounds derived from it.

Therefore, the requested article, structured around the provided outline for "," cannot be fulfilled at this time due to the lack of foundational research on 8-Aminoaceanthrylene-1,2-dione.

Mechanistic Investigations of Reactions Involving 8 Aminoaceanthrylene 1,2 Dione

Reaction Mechanism Elucidation for Core Synthesis

No information is available in the scientific literature regarding the elucidation of the reaction mechanism for the core synthesis of 8-Aminoaceanthrylene-1,2-dione.

Understanding Derivatization Reaction Pathways

There are no published studies that investigate the derivatization reaction pathways of 8-Aminoaceanthrylene-1,2-dione.

Influence of Reaction Conditions on Mechanistic Outcomes

Specific research on how different reaction conditions influence the mechanistic outcomes of reactions involving 8-Aminoaceanthrylene-1,2-dione has not been reported.

Table of Compounds Mentioned

Since no specific reactions or related compounds could be discussed in the context of 8-Aminoaceanthrylene-1,2-dione, a table of mentioned compounds cannot be generated.

Advanced Spectroscopic and Diffraction Based Characterization in Research Contexts

Elucidation of Molecular Structure via Single Crystal X-ray Analysis

Table 1: Hypothetical Crystallographic Data for 8-Aminoaceanthrylene-1,2-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: This table is illustrative and not based on experimental data for the specific compound.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals of 8-Aminoaceanthrylene-1,2-dione.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Protons on the aromatic rings would appear in the downfield region (typically 7-9 ppm), with their splitting patterns (e.g., doublets, triplets) providing information about adjacent protons. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) group would be expected to resonate at a significantly downfield chemical shift (around 180-200 ppm). Aromatic carbons would appear in the 110-150 ppm range.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity within the molecule. nih.gov

COSY (Correlation Spectroscopy): Would identify proton-proton couplings, helping to trace the connectivity of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the entire molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Aminoaceanthrylene-1,2-dione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Range | Range |

| Quaternary C | - | Range |

| C=O | - | Range |

| C-NH₂ | - | Range |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 8-Aminoaceanthrylene-1,2-dione, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for 8-Aminoaceanthrylene-1,2-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3300-3500 (two bands for primary amine) |

| C=O (Dione) | Stretching | 1650-1700 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For 8-Aminoaceanthrylene-1,2-dione (C₁₆H₉NO₂), the expected exact mass would be calculated and compared to the experimental value. Furthermore, fragmentation patterns observed in the mass spectrum (e.g., through tandem mass spectrometry or MS/MS) can provide valuable information about the molecule's structure by showing the successive loss of neutral fragments (such as CO).

Table 4: High-Resolution Mass Spectrometry Data for 8-Aminoaceanthrylene-1,2-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₉NO₂ |

| Calculated Exact Mass | Value |

| Observed [M+H]⁺ | Value |

| Major Fragmentation Ions (m/z) | Values |

Note: This table is illustrative and not based on experimental data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that could be applied to 8-Aminoaceanthrylene-1,2-dione to investigate its electronic structure. A typical study would involve optimizing the molecule's geometry and then calculating key electronic descriptors.

Potential Research Data Table:

| Parameter | Hypothetical Calculated Value | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | - | An indicator of chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | - | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | - | Distribution of electron density among the atoms in the molecule. |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, which are based on first principles without the use of empirical data, could provide a more rigorous analysis of the electronic configuration of 8-Aminoaceanthrylene-1,2-dione. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) could be employed for more accurate energy calculations and a detailed understanding of electron correlation.

Molecular Modeling of Conformational Landscapes

Molecular modeling techniques would be essential to explore the conformational possibilities of 8-Aminoaceanthrylene-1,2-dione. This would involve identifying stable conformers and the energy barriers between them. The flexibility of the amino group and its interaction with the dione (B5365651) moiety would be of particular interest.

Simulation of Reaction Pathways and Transition States

Computational simulations could be used to predict the reactivity of 8-Aminoaceanthrylene-1,2-dione. This would involve mapping out the potential energy surfaces for various reactions, identifying transition states, and calculating activation energies. Such studies could predict, for example, its susceptibility to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR)

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which can aid in their experimental identification.

Potential Spectroscopic Prediction Data Table:

| Spectroscopic Technique | Predicted Feature | Hypothetical Wavenumber/Chemical Shift/Wavelength |

| IR Spectroscopy | C=O stretch | - |

| IR Spectroscopy | N-H stretch | - |

| ¹H NMR Spectroscopy | Aromatic protons | - |

| ¹H NMR Spectroscopy | Amine protons | - |

| ¹³C NMR Spectroscopy | Carbonyl carbons | - |

| UV-Vis Spectroscopy | π-π* transitions | - |

Computational Design of Novel 8-Aminoaceanthrylene-1,2-dione Derivatives

Based on a thorough computational understanding of the parent molecule, new derivatives of 8-Aminoaceanthrylene-1,2-dione could be designed in silico. This would involve modifying the core structure with different functional groups to tune its electronic, optical, or reactive properties for specific applications. The effects of these modifications would be evaluated using the computational methods described above.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The planar, π-conjugated system of the aceanthrylene (B1216281) backbone is a foundational characteristic for application in organic electronics. The electron-withdrawing dione (B5365651) and electron-donating amino group can create a push-pull system, influencing the material's charge transport properties.

In the realm of Organic Field-Effect Transistors (OFETs), the molecular structure of the active semiconductor layer is paramount for device performance. The ordered packing of molecules in the solid state facilitates efficient charge transport. While specific data for 8-Aminoaceanthrylene-1,2-dione is not available, the characteristics of similar polycyclic aromatic compounds allow for informed speculation on its potential. The planarity of the aceanthrylene core could promote π-π stacking, which is crucial for charge hopping between molecules. The amino and dione substituents would modulate the frontier molecular orbital energy levels (HOMO and LUMO), thereby affecting the charge injection and transport characteristics.

| Potential OFET Parameter | Influence of 8-Aminoaceanthrylene-1,2-dione Structure |

| Charge Carrier Mobility | The degree of intermolecular π-π stacking and molecular ordering would be the primary determinants. |

| On/Off Ratio | The energy gap between the HOMO and LUMO levels, influenced by the push-pull nature of the substituents, would play a key role. |

| Threshold Voltage | Interfacial properties between the semiconductor and the dielectric layer would be significant. |

| Air Stability | The inherent stability of the aceanthrylene ring system could be beneficial, though the amino group may be susceptible to oxidation. |

For Organic Light-Emitting Diodes (OLEDs), the photoluminescent properties of the material are critical. The extended π-conjugation of 8-Aminoaceanthrylene-1,2-dione suggests that it could exhibit fluorescence or phosphorescence upon electrical excitation. The amino and dione groups would likely cause a significant shift in the emission wavelength compared to the parent aceanthrylene, potentially leading to emission in the visible spectrum.

Derivatives of this compound could be investigated as either dopant emitters or as host materials in the emissive layer of an OLED. As an emitter, its quantum yield and color purity would be key performance metrics. As a host, its ability to form a stable amorphous film and efficiently transfer energy to guest emitter molecules would be crucial.

Functional Polymers and Copolymers Incorporating Aceanthrylenedione Units

The incorporation of the 8-Aminoaceanthrylene-1,2-dione moiety into a polymer backbone could yield functional materials with tailored properties. The amino group provides a reactive site for polymerization, for example, through condensation reactions to form polyimides or polyamides. The resulting polymers would possess the electronic and optical properties of the aceanthrylenedione unit, potentially leading to materials for applications such as organic photovoltaics or sensors.

The properties of such polymers would be highly dependent on the polymer architecture, including the nature of the co-monomers and the degree of polymerization.

Pigment and Dye Chemistry Derived from 8-Aminoaceanthrylene-1,2-dione

The extended conjugation and the presence of chromophoric groups (dione) and auxochromic groups (amino) in 8-Aminoaceanthrylene-1,2-dione are strong indicators of its potential as a pigment or dye. The specific color would be determined by its absorption spectrum in the visible range. It is anticipated that this compound would exhibit strong absorption of light, a key characteristic of effective colorants.

Further chemical modification of the amino group or the aromatic core could be used to fine-tune the color and to improve properties such as lightfastness, thermal stability, and solubility in various media.

Sensitizers and Photofunctional Materials

The potential for 8-Aminoaceanthrylene-1,2-dione to act as a photosensitizer stems from its predicted ability to absorb light and transfer the absorbed energy to other molecules or to generate reactive oxygen species. This property could be exploited in applications such as photodynamic therapy or photocatalysis. The efficiency of sensitization would depend on the lifetime and energy of its excited states.

Emerging Research Directions and Future Perspectives

Integration into Supramolecular Assemblies

The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a fertile ground for exploring the utility of 8-Aminoaceanthrylene-1,2-dione. The non-covalent interactions governing the formation of these assemblies, such as hydrogen bonding, π-π stacking, and electrostatic forces, are all pertinent to the structure of this compound. wikipedia.orgebrary.net

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the dione (B5365651) carbonyls) within the same molecule suggests a strong potential for self-assembly into well-defined nanostructures. These interactions could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The extended aromatic system of the aceanthrylene (B1216281) core is expected to facilitate significant π-π stacking, further stabilizing such assemblies.

Future research could focus on co-crystallization with other organic molecules to form host-guest complexes. ebrary.net The electron-rich amino group and the electron-poor dione moiety could interact with complementary guest molecules, leading to new materials with tunable optical or electronic properties.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), C=O (acceptor) | 1D chains, 2D networks |

| π-π Stacking | Aceanthrylene aromatic core | Columnar stacks, layered structures |

| Host-Guest Interactions | Entire molecule with complementary guests | Inclusion complexes, clathrates |

Development of Advanced Catalytic Systems Utilizing 8-Aminoaceanthrylene-1,2-dione Ligands

The dione functionality of 8-Aminoaceanthrylene-1,2-dione presents an opportunity for its use as a ligand in coordination chemistry and catalysis. The two carbonyl groups can act as a bidentate chelate, binding to a variety of transition metals. The resulting metal complexes could exhibit novel catalytic activities.

Furthermore, the amino group can be readily functionalized to introduce additional coordinating sites, transforming the molecule into a pincer-type ligand. For instance, reaction of the amino group with pyridine- or pyrazole-containing moieties could yield NNN-type ligands capable of stabilizing various metal centers. mdpi.com Such complexes are of interest for their potential applications in cross-coupling reactions and C-H activation catalysis. nih.gov

The development of catalytic systems based on 8-Aminoaceanthrylene-1,2-dione ligands is a promising area for future research, with potential applications in fine chemical synthesis and green chemistry.

Exploration of Redox-Active Properties for Energy Storage Applications

Redox-active organic materials are gaining attention as potential alternatives to traditional inorganic materials in energy storage systems due to their tunability, flexibility, and potential for sustainability. nih.govelsevierpure.comresearchgate.net The 1,2-dione moiety in 8-Aminoaceanthrylene-1,2-dione is a well-known redox-active functional group, capable of undergoing reversible two-electron reduction to a catecholate species.

The presence of the amino group is expected to modulate the redox potential of the dione. Electron-donating amino groups generally lower the reduction potential of quinone-like systems. This tunability is crucial for designing organic batteries with specific voltage outputs.

Future studies could involve incorporating 8-Aminoaceanthrylene-1,2-dione into polymer backbones to create redox-active polymers for use as cathode materials in rechargeable batteries. nih.gov The electrochemical properties of such materials would need to be thoroughly investigated using techniques like cyclic voltammetry to assess their capacity, cyclability, and rate capability. nih.gov

| Property | Predicted Characteristic for 8-Aminoaceanthrylene-1,2-dione | Implication for Energy Storage |

|---|---|---|

| Redox-Active Moiety | 1,2-dione | Enables charge storage through reversible reduction/oxidation |

| Effect of Amino Group | Lowers the reduction potential | Allows for tuning of the battery's output voltage |

| Potential Application | Cathode material in organic batteries | Contributes to the development of sustainable energy storage |

High-Throughput Synthesis and Screening of Derivatives for Materials Discovery

The structural framework of 8-Aminoaceanthrylene-1,2-dione allows for the synthesis of a large library of derivatives through functionalization of the amino group and the aromatic core. High-throughput synthesis and screening methodologies could be employed to rapidly explore the structure-property relationships within this chemical space.

Computational screening methods, such as density functional theory (DFT) calculations, can be used to predict the electronic and optical properties of virtual libraries of derivatives. chemrxiv.org This in silico approach can help prioritize synthetic targets with desired characteristics for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). frontiersin.orgnih.gov Experimental high-throughput techniques can then be used to synthesize and test the most promising candidates.

This combination of computational and experimental high-throughput methods will be crucial for accelerating the discovery of new materials based on the 8-Aminoaceanthrylene-1,2-dione scaffold.

Interdisciplinary Approaches in Materials and Organic Chemistry

The multifaceted potential of 8-Aminoaceanthrylene-1,2-dione necessitates a highly interdisciplinary research approach. The synthesis of the core molecule and its derivatives falls within the domain of synthetic organic chemistry. nih.gov The investigation of its self-assembly into functional supramolecular structures requires expertise in physical organic chemistry and materials science.

The development of catalytic systems based on this molecule will involve coordination chemistry and catalysis science. Furthermore, the exploration of its redox properties for energy storage applications will require a deep understanding of electrochemistry and battery technology.

Collaborations between organic chemists, materials scientists, and engineers will be essential to fully realize the potential of 8-Aminoaceanthrylene-1,2-dione and its derivatives in various technological applications.

Q & A

Q. How can factorial design optimize the synthesis of 8-Aminoaceanthrylene-1,2-dione to minimize impurities?

Q. What spectroscopic and chromatographic methods are recommended for characterizing 8-Aminoaceanthrylene-1,2-dione?

Use NMR (¹H/¹³C) to confirm amine and ketone functional groups, supported by FT-IR for carbonyl stretching frequencies. Chromatographic separation via reverse-phase HPLC with UV-Vis detection (calibrated using acenaphthene-d10 or similar standards) ensures purity validation. Cross-reference retention times with certified reference materials (e.g., 1,3-phenylenediamine standards) .

Q. What safety protocols are critical when handling 8-Aminoaceanthrylene-1,2-dione in laboratory settings?

Follow EN 374-standard gloves and impervious lab coats to prevent skin contact. Use fume hoods for synthesis steps involving volatile intermediates. Contaminated materials must be disposed per hazardous waste regulations (e.g., EPA guidelines). Respiratory protection is mandatory if aerosolization risks exist during milling or purification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 8-Aminoaceanthrylene-1,2-dione in novel reaction pathways?

Density Functional Theory (DFT) simulations model electron distribution and reactive sites, while COMSOL Multiphysics integrates reaction kinetics and thermodynamics. AI-driven tools (e.g., automated parameter optimization) enhance predictive accuracy for catalytic cycles or photochemical behavior .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Investigate isomerism (e.g., keto-enol tautomerism) via variable-temperature NMR. Compare experimental data with simulated spectra (using software like ACD/Labs). If inconsistencies persist, re-evaluate synthetic conditions for unintended side products (e.g., dimerization) and validate via high-resolution mass spectrometry (HRMS) .

Q. What methodologies assess the environmental persistence of 8-Aminoaceanthrylene-1,2-dione degradation products?

Use OECD 301/302 biodegradation tests under controlled conditions. Advanced techniques include LC-QTOF-MS to identify transformation products and quantum mechanical calculations (e.g., TD-DFT) to predict photodegradation pathways. Cross-reference with environmental standards (e.g., acrolein-DNPH derivatives) for quantification .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Apply a response surface methodology (RSM) with central composite design. Variables include pH (3–11), temperature (25–80°C), and exposure time. Monitor degradation via UV-Vis kinetics and validate stability thresholds using Arrhenius plots. Include control groups with inert analogs to isolate degradation mechanisms .

Q. What validation parameters are essential for developing an analytical method for trace quantification of 8-Aminoaceanthrylene-1,2-dione?

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.995 across 50–150% of expected concentration.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Robustness : Test minor variations in mobile phase composition (e.g., ±2% acetonitrile in HPLC). Cross-validate with spike-recovery experiments in complex matrices (e.g., soil extracts) .

Q. What experimental frameworks evaluate the compound’s role in multi-step catalytic synthesis?

Use kinetic profiling (e.g., stopped-flow spectroscopy) to identify rate-determining steps. Pair with in situ FT-IR monitoring of intermediate formation. For heterogeneous catalysis, characterize catalyst surfaces via BET analysis and XPS pre-/post-reaction to assess deactivation .

Q. How can researchers differentiate between structural isomers of 8-Aminoaceanthrylene-1,2-dione?

Employ chiral chromatography (e.g., Chiralpak columns) with polarimetric detection. Computational comparison of dipole moments and steric maps (via Gaussian software) distinguishes isomers. Validate with X-ray crystallography if single crystals are obtainable .

Methodological Notes

- Data Contradiction Analysis : Always replicate experiments under identical conditions and use statistical tools (e.g., Grubbs’ test for outliers) before concluding discrepancies.

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and environmental toxicology for holistic insights .

- Ethical Reporting : Adhere to ACS style for citations and transparently document raw data in appendices to facilitate peer review .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.